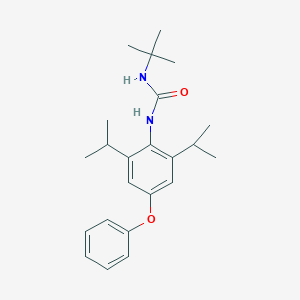

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

概要

説明

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, also known as diafenthiuron, is a chemical compound primarily used as an insecticide and acaricide. It is effective against a variety of pests, including aphids, whiteflies, and mites. The compound has a low aqueous solubility but is readily soluble in many organic solvents . It is volatile and unlikely to leach into groundwater .

準備方法

The synthesis of diafenthiuron begins with phenol reacting with 2,6-diisopropyl-4-chloroaniline, creating the intermediate product 2,6-diisopropyl-4-phenoxyaniline. This intermediate then undergoes a reaction with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate . The final step involves the reaction of this intermediate with tert-butylamine to yield 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea .

化学反応の分析

Diafenthiuron undergoes several types of chemical reactions, including oxidation and hydrolysis. One of the major reactions is its degradation under sunlight, which produces 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)-carbodiimide and 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)urea . Common reagents used in these reactions include thiophosgene and tert-butylamine . The major products formed from these reactions are carbodiimide and urea derivatives .

科学的研究の応用

Diafenthiuron has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods such as gas chromatography and liquid chromatography . In biology and medicine, it is studied for its effects on mitochondrial function and its potential use as a pesticide . In industry, diafenthiuron is used for crop protection, particularly in cotton and fruit trees .

作用機序

The mechanism of action of diafenthiuron involves the inhibition of mitochondrial ATPase and porin, which are essential for ATP production . This inhibition disrupts the energy metabolism of target pests, leading to their death. The compound is metabolized into a highly reactive carbodiimide, which binds to mitochondrial proteins and inhibits their function .

類似化合物との比較

Diafenthiuron is unique compared to other similar compounds due to its specific mechanism of action and its broad-spectrum activity against various pests. Similar compounds include other thiourea-based insecticides such as 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea . diafenthiuron stands out due to its effectiveness and lower environmental persistence .

生物活性

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, commonly known as diafenthiuron , is a chemical compound with significant biological activity primarily utilized as an insecticide and acaricide. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H32N2O2

- Molecular Weight : 368.51 g/mol

- CAS Number : 136337-67-2

Diafenthiuron acts primarily on the mitochondrial ATPase in target pests, disrupting ATP synthesis, which leads to energy failure and ultimately death of the organism. The compound is classified as a proinsecticide , indicating that it requires metabolic activation within the pest to exert its toxic effects.

Key Mechanisms:

- Target Enzyme : Mitochondrial ATPase

- Biochemical Pathway : Inhibition of ATP synthesis

- Result : Systemic failure in pest organisms leading to death

Biological Activity and Efficacy

Research has demonstrated diafenthiuron's effectiveness against various pests, including:

- Aphids

- Whiteflies

- Mites

The compound exhibits low aqueous solubility but is readily soluble in organic solvents, enhancing its application in agricultural practices.

Safety and Toxicity

While diafenthiuron is effective against pests, its toxicity profile is noteworthy. Studies indicate that it is significantly less toxic than its metabolite, 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylcarbodiimide (DFCD). For instance, diafenthiuron was found to be non-toxic to bulb mites even at high concentrations, suggesting a favorable safety profile for non-target organisms .

Case Studies and Experimental Data

- Insecticidal Activity :

-

Biochemical Analysis :

- Diafenthiuron was shown to impair mitochondrial function in target pests, affecting cellular metabolism and energy production .

- Its stability under various environmental conditions suggests potential for persistent efficacy in agricultural settings.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Efficacy | Toxicity Profile |

|---|---|---|---|

| Diafenthiuron | Inhibition of ATP synthesis | Broad-spectrum | Low toxicity to non-targets |

| 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea | Similar mitochondrial action | Effective against mites | Higher toxicity compared to diafenthiuron |

特性

IUPAC Name |

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIVADBOJWNAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136337-67-2 | |

| Record name | urea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the toxicity of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea?

A1: Interestingly, while this compound is a metabolite of diafenthiuron, it exhibits significantly lower toxicity compared to another metabolite, 3-(2,6-diisopropyl-4-phenoxyphenyl)-1- tert -butylcarbodiimide (DFCD). Research has shown that this urea derivative was nontoxic to bulb mites even at high concentrations []. This suggests that the structural difference between the urea and carbodiimide metabolites plays a crucial role in determining their toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。